![molecular formula C17H14ClNO3 B2745210 (E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate CAS No. 301339-09-3](/img/structure/B2745210.png)
(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate” is a chemical compound that is a derivative of furan . Furan derivatives have been the subject of considerable interest due to their wide range of pharmaceutical applications . They have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties .
Scientific Research Applications
Synthesis and Chemical Properties :
- Tikhomolova et al. (2023) described a method to synthesize hetarylaminomethylidene derivatives of furan-2(3H)-ones, a class related to the compound . They highlighted the method's advantages, including short reaction times, high yield, and easy product purification Tikhomolova, Grinev, & Yegorova, 2023.
Herbicidal Activity :
- Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities. Their findings are relevant as they pertain to derivatives similar to the compound Wang, Li, Li, & Huang, 2004.
- Liu et al. (2007) focused on the synthesis of novel cyanoacrylates containing furan or tetrahydrofuran moieties. They found that these cyanoacrylates exhibited high herbicidal activities against dicotyledonous weeds Liu, Cai, Li, Song, Huang, & Wang, 2007.
Molecular Engineering and Solar Cell Applications :
- Kim et al. (2006) engineered organic sensitizers for solar cell applications. They synthesized novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, which could be related to the chemical structure of the compound of interest Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006.
Corrosion Inhibition :
- Baskar et al. (2014) investigated new photo-cross-linkable polymers for the corrosion inhibition of mild steel. Their study involves compounds structurally related to "(E)-isopropyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate," showcasing its potential application in corrosion inhibition Baskar, Kesavan, Gopiraman, & Subramanian, 2014.
Functionalized Conducting Polymers :
- Schweiger et al. (2000) described the synthesis and electrochemical polymerization of compounds including furan, which is structurally related to the compound . They highlighted the utility of these compounds in conducting polymer precursors Schweiger, Ryder, Morris, Glidle, & Cooper, 2000.
Polymer Degradation and Stability :
- Wan et al. (2012) used heteroaromatic ring derivatives to adjust the melt reaction of polypropylene. The study included compounds with furan, which is part of the structure of the compound Wan, Ma, Zhang, Xing, Wang, Jiang, Zhang, & Tang, 2012.
Organic Solar Cells :
- Kazici et al. (2016) investigated a soluble asymmetric acrylonitrile derivative, closely related to the compound of interest, as an electron acceptor in bulk heterojunction organic solar cells Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016.
properties
IUPAC Name |
propan-2-yl (E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11(2)21-17(20)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUQPFHXGISZIQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.